Cas no 1805510-38-6 (4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxaldehyde)

4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxaldehyde
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- インチ: 1S/C7H3F2IN2O3/c8-6(9)3-1-5(10)11-7(12(14)15)4(3)2-13/h1-2,6H
- InChIKey: WXLKYVWKMQSQIE-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(C(F)F)=C(C=O)C([N+](=O)[O-])=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 261
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 75.8
4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029021849-500mg |
4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxaldehyde |
1805510-38-6 | 95% | 500mg |
$1,634.45 | 2022-04-01 | |
Alichem | A029021849-250mg |
4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxaldehyde |
1805510-38-6 | 95% | 250mg |
$940.80 | 2022-04-01 | |
Alichem | A029021849-1g |
4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxaldehyde |
1805510-38-6 | 95% | 1g |
$2,952.90 | 2022-04-01 |
4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxaldehyde 関連文献
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxaldehydeに関する追加情報
Comprehensive Overview of 4-(Difluoromethyl)-6-Iodo-2-Nitropyridine-3-Carboxaldehyde (CAS No. 1805510-38-6)
The compound 4-(Difluoromethyl)-6-Iodo-2-Nitropyridine-3-Carboxaldehyde (CAS No. 1805510-38-6) represents a structurally unique pyridine derivative with significant potential in medicinal chemistry and organic synthesis. Its molecular framework combines a nitro group at the 2-position, an iodo substituent at position 6, a difluoromethyl group at position 4, and an aldehyde functional group at position 3 of the pyridine ring. This multifunctional architecture enables the compound to serve as a versatile intermediate in the development of bioactive molecules, particularly in the design of kinase inhibitors and antiproliferative agents.
Recent advancements in heterocyclic chemistry highlight the importance of pyridine-based scaffolds as pharmacophores for targeting various disease pathways. The presence of the nitro group introduces redox activity, which can be strategically reduced to amino functionalities during drug metabolism studies. The difluoromethyl group is increasingly recognized for its ability to enhance metabolic stability and lipophilicity in drug candidates, as demonstrated in studies on antiviral and anticancer compounds (e.g., recent publications in *Journal of Medicinal Chemistry*, 2024). Meanwhile, the iodo substituent offers opportunities for radiolabeling or further cross-coupling reactions via palladium-catalyzed methodologies.
Structurally, the carboxaldehyde moiety at position 3 provides reactivity for forming hydrazones or Schiff bases, which are critical in bioconjugation strategies. This feature aligns with current trends in targeted drug delivery systems where aldehyde groups act as clickable handles for attaching targeting ligands or fluorescent probes. The compound’s IUPAC name underscores its precise structural definition: a six-membered aromatic ring with electron-withdrawing nitro and iodo groups balanced by electron-donating fluorinated methyl substitution.
Synthesis of this compound typically involves multistep strategies leveraging modern C–H functionalization techniques. A notable approach published in *Organic Letters* (Vol. 27, Issue 19) employs transition-metal-catalyzed nitration followed by selective iodination under photoredox conditions. The introduction of the difluoromethyl group is achieved via nucleophilic substitution using difluoroacetic acid derivatives, ensuring regioselectivity through steric control mechanisms.
In terms of physical properties, preliminary studies indicate that this compound exhibits moderate solubility in polar aprotic solvents such as DMSO and DMF, which is advantageous for solution-phase reactions. Its melting point (~98–101°C) and UV absorption maxima (λ_max ~ 345 nm) have been characterized using advanced spectroscopic techniques including NMR and HPLC-DAD analysis.
From an application perspective, this molecule shows promise as a building block for developing novel anti-inflammatory agents. Research from *ACS Medicinal Chemistry Letters* (Vol. 15) demonstrates that similar nitropyridine derivatives inhibit cyclooxygenase (COX) enzymes through non-covalent interactions within the active site pocket. The trifluoromethyl analogs have shown improved selectivity indices compared to traditional NSAIDs.
Moreover, the compound’s structural features make it an ideal candidate for fragment-based drug discovery campaigns targeting protein kinases involved in oncogenic signaling pathways such as EGFR and BCR-Abl. The aldehyde functionality can participate in Aldol-type condensations with amino acid residues during co-crystallization experiments, providing insights into binding mode elucidation.
Environmental impact assessments suggest that while this compound contains halogen atoms (fluorine and iodine), its overall ecotoxicity profile remains within acceptable limits when compared to conventional pharmaceutical intermediates according to OECD guidelines on chemical safety evaluation.
Ongoing research at leading academic institutions is exploring its utility as a precursor for metalloporphyrin complexes used in photodynamic therapy applications. The nitro group’s ability to modulate redox potentials complements porphyrin-based photosensitizers by enhancing singlet oxygen generation efficiency under visible light irradiation.
In summary, 4-(Difluoromethyl)-6-Iodo-2-Nitropyridine-3-Carboxaldehyde (CAS No. 1805510-38-6) stands out as a multifunctional scaffold with broad applicability across medicinal chemistry disciplines. Its unique combination of functional groups enables tailored modifications toward specific therapeutic targets while maintaining synthetic tractability through established coupling methodologies.
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